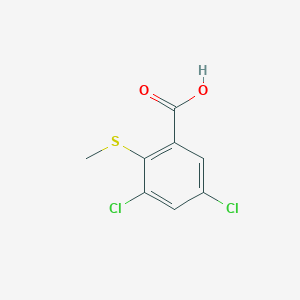

3,5-Dichloro-2-(methylsulfanyl)benzoic acid

Beschreibung

3,5-Dichloro-2-(methylsulfanyl)benzoic acid (CAS 62176-41-4) is a benzoic acid derivative featuring chlorine atoms at the 3- and 5-positions and a methylsulfanyl (-SCH₃) group at the 2-position of the aromatic ring. This compound belongs to a broader class of benzoic acid derivatives, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and bioactivity . Substituents such as halogens and sulfur-containing groups modulate electronic properties, solubility, and intermolecular interactions, making this compound of particular interest in structure-activity relationship studies .

Eigenschaften

CAS-Nummer |

62176-41-4 |

|---|---|

Molekularformel |

C8H6Cl2O2S |

Molekulargewicht |

237.10 g/mol |

IUPAC-Name |

3,5-dichloro-2-methylsulfanylbenzoic acid |

InChI |

InChI=1S/C8H6Cl2O2S/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) |

InChI-Schlüssel |

QLZIZSLVDDPCCP-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=C(C=C(C=C1Cl)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-(methylsulfanyl)benzoic acid typically involves the chlorination of 2-(methylsulfanyl)benzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of 3,5-Dichloro-2-(methylsulfanyl)benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dichloro-2-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chlorine atoms or to modify the carboxylic acid group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Oxidation: 3,5-Dichloro-2-(methylsulfinyl)benzoic acid, 3,5-Dichloro-2-(methylsulfonyl)benzoic acid.

Reduction: 3,5-Dichloro-2-(methylsulfanyl)benzyl alcohol.

Substitution: 3,5-Dimethoxy-2-(methylsulfanyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-2-(methylsulfanyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-2-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms and the methylsulfanyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs

The following table highlights structural analogs and their substituent profiles:

Substituent Effects on Properties

- Electronic Effects : Chlorine atoms (electron-withdrawing) decrease electron density on the aromatic ring, enhancing acidity compared to unsubstituted benzoic acid (pKa ~2.8 vs. ~4.2). The methylsulfanyl group (-SCH₃) is weakly electron-donating, partially counteracting the electron-withdrawing effects of chlorine .

- Solubility : Chlorine substituents reduce aqueous solubility, while polar groups like -OH (e.g., in 3,5-dichloro-4-hydroxybenzoic acid) improve solubility in protic solvents .

- Thermal Stability: Sulfur-containing derivatives, including the target compound, exhibit lower thermal stability than hydroxyl- or amino-substituted analogs due to weaker C-S bonds .

Toxicity Predictions via QSTR Models

Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives reveal that molecular connectivity indices (0JA, 1JA) and their cross-factor (JB = 0JA × 1JA) correlate with acute oral toxicity (LD₅₀) in mice .

- The target compound’s 0JA (zero-order connectivity index) is influenced by chlorine’s electronegativity, predicting moderate toxicity.

- Analog 2-[(3,5-dichlorophenyl)amino]benzoic acid (CAS 18201-65-5) has higher JB values due to its amino group, suggesting greater toxicity than the target compound .

Biosensor Responsiveness

A yeast-based biosensor (sBAD) showed stronger responses to para-substituted benzoic acids (e.g., p-hydroxybenzoic acid) than ortho- or meta-substituted derivatives . However, the target compound’s ortho-methylsulfanyl group may induce steric hindrance, reducing biosensor affinity compared to para-hydroxy analogs.

Antioxidant Activity

Cinnamic acid derivatives generally outperform benzoic acids in antioxidant activity due to resonance stabilization of radicals by the CH=CHCOOH group . While the target compound lacks this feature, its chlorine substituents may enhance radical scavenging compared to non-halogenated analogs.

Agrochemical Potential

Chlorine and sulfur substituents are common in herbicides (e.g., metsulfuron methyl, CAS 74223-64-6) . The target compound’s structural simplicity may offer advantages in synthesis but could lack the specificity of triazine-containing herbicides.

Metal Chelation

Sulfur-containing benzoic acids form stable complexes with lanthanides, as demonstrated in studies on terbium and europium chelates . The methylsulfanyl group in the target compound may facilitate weaker chelation compared to hydroxyl or carbamoyl derivatives (e.g., CAS 795290-87-8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.